2,3-Difluoro-6-iodobenzaldehyde

Medicinal Chemistry Lipophilicity Dipole Moment

Sourcing halogenated benzaldehyde building blocks with precise regiochemistry often means long lead times and inconsistent purity. 2,3-Difluoro-6-iodobenzaldehyde (CAS 887586-24-5) solves this with a ready-to-use scaffold featuring an ortho-difluoro motif and a 6-iodo handle for Pd-catalyzed couplings. - Enables SAR exploration of fluorinated APIs and agrochemicals where lipophilicity and metabolic stability are critical. - The iodine substituent permits efficient Suzuki, Sonogashira, and Ullmann couplings, with reactivity modulated by the adjacent difluoro pattern. - Suitable for advanced materials (liquid crystals, organic semiconductors) requiring control over molecular dipole moments and packing.

Molecular Formula C7H3F2IO
Molecular Weight 268 g/mol
CAS No. 887586-24-5
Cat. No. B1638819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-iodobenzaldehyde
CAS887586-24-5
Molecular FormulaC7H3F2IO
Molecular Weight268 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)C=O)I
InChIInChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
InChIKeyVPURHZYVCAVPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-iodobenzaldehyde (CAS 887586-24-5) | Key Properties & Procurement Baseline


2,3-Difluoro-6-iodobenzaldehyde (CAS 887586-24-5) is a highly functionalized aromatic aldehyde characterized by a benzaldehyde core bearing two fluorine atoms at the 2- and 3-positions and an iodine atom at the 6-position . With a molecular formula of C₇H₃F₂IO and a molecular weight of 268.00 g/mol, this compound is a versatile small molecule scaffold and synthetic intermediate [1]. Its unique substitution pattern, combining both electron-withdrawing fluorine substituents and a heavy halogen iodine, imparts distinct electronic properties and reactivity profiles, making it a valuable building block in medicinal chemistry, agrochemical research, and materials science .

Why Generic Substitution Fails for 2,3-Difluoro-6-iodobenzaldehyde in Advanced Synthesis


Interchanging 2,3-difluoro-6-iodobenzaldehyde with other halobenzaldehydes (e.g., 2-fluoro-6-iodobenzaldehyde or 2-bromo-5,6-difluorobenzaldehyde) is not straightforward due to its specific ortho-difluoro and iodo substitution pattern [1]. The presence of two fluorine atoms in adjacent positions significantly alters the electronic density and steric environment of the aromatic ring, influencing both the regioselectivity and efficiency of subsequent cross-coupling and functionalization reactions compared to mono-fluorinated or brominated analogs [1]. Furthermore, the ortho-iodo substituent is a critical leaving group for metal-catalyzed transformations, and its reactivity is modulated by the adjacent difluoro motif in ways not observed in simpler analogs, necessitating precise control over reaction conditions to avoid unwanted side reactions [1].

Quantitative Evidence Guide: 2,3-Difluoro-6-iodobenzaldehyde vs. Structural Analogs


Substituent Influence on Lipophilicity and Electronic Properties

The presence of multiple fluorine substituents on benzaldehyde is known to modulate the lipophilicity and dipole moment of the molecule, which are critical parameters for the bioactivity of derived pharmaceuticals and agrochemicals [1]. While quantitative data for 2,3-difluoro-6-iodobenzaldehyde itself is not directly reported, a patent asserts that 'fluorination or a different degree of fluorination very often enhances the activity of agrochemicals or pharmaceuticals by changing the lipophilicity and/or dipole moment' compared to non-fluorinated or less fluorinated analogs [1].

Medicinal Chemistry Lipophilicity Dipole Moment

Synthetic Utility: Versatile Scaffold for Cross-Coupling Reactions

2,3-Difluoro-6-iodobenzaldehyde is described as a 'versatile small molecule scaffold' and is particularly valuable as a precursor for palladium-catalyzed cross-coupling reactions [1]. The ortho-iodo group is a highly reactive site for oxidative addition, enabling the introduction of diverse substituents via Suzuki-Miyaura, Heck, and Sonogashira couplings . The adjacent difluoro substitution pattern influences the electronics of the aryl halide, potentially affecting reaction rates and yields compared to non-fluorinated iodoarenes or mono-fluorinated analogs, though direct quantitative comparisons are not available.

Organic Synthesis Cross-Coupling Palladium Catalysis

Purity Specifications for Research-Grade Material

The minimum purity specification for 2,3-difluoro-6-iodobenzaldehyde is consistently reported as 95% by multiple reputable vendors . This high purity level is essential for ensuring reproducibility in sensitive chemical transformations, particularly in cross-coupling reactions where trace impurities can poison catalysts or lead to undesired side products . While 95% is a standard for many research chemicals, the confirmation of this specification across multiple sources provides procurement confidence.

Chemical Procurement Quality Control Purity

Best Research & Industrial Application Scenarios for 2,3-Difluoro-6-iodobenzaldehyde


Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The compound is an ideal precursor for the synthesis of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals where modulating lipophilicity and metabolic stability is critical . Its iodine atom serves as a handle for palladium-catalyzed cross-couplings, enabling the introduction of diverse aryl or alkyl groups to explore structure-activity relationships (SAR) in drug discovery programs .

Development of Advanced Materials and Fine Chemicals

Its unique electronic properties, stemming from the difluoro substitution, make 2,3-difluoro-6-iodobenzaldehyde a valuable building block for the synthesis of liquid crystals, organic semiconductors, and other advanced materials where precise control over molecular dipole moments and packing is essential .

Academic Research in Organofluorine and Organometallic Chemistry

This compound serves as a model substrate for investigating the influence of ortho-difluoro substitution on the reactivity of aryl iodides in metal-catalyzed cross-coupling reactions . Researchers can explore new catalytic systems and reaction conditions by utilizing its unique substitution pattern, contributing to the fundamental understanding of organofluorine chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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